

# Clethodim Sulfoxide chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Clethodim Sulfoxide*

Cat. No.: *B123023*

[Get Quote](#)

## Clethodim Sulfoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and properties of **Clethodim sulfoxide**, a primary metabolite of the herbicide Clethodim. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who may encounter this compound in environmental analysis, toxicology studies, or as a reference standard.

## Chemical Structure and Properties

**Clethodim sulfoxide** is the product of the oxidation of the sulfur atom in the ethylthio propyl side chain of the parent compound, Clethodim. Its chemical identity and key physical properties are summarized below.

Table 1: Chemical Identification of **Clethodim Sulfoxide**

| Identifier        | Value                                                                                                                                                     |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 111031-14-2 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                                                                   |
| Molecular Formula | C <sub>17</sub> H <sub>26</sub> CINO <sub>4</sub> S <a href="#">[1]</a> <a href="#">[2]</a>                                                               |
| Molecular Weight  | 375.91 g/mol <a href="#">[1]</a> <a href="#">[2]</a>                                                                                                      |
| IUPAC Name        | 2-[1-[((E)-3-Chloro-2-propen-1-yl)oxy]imino]propyl]-5-[2-(ethylsulfinyl)propyl]-3-hydroxy-2-cyclohexen-1-one <a href="#">[1]</a> <a href="#">[2]</a>      |
| InChI             | InChI=1S/C17H26CINO4S/c1-4-14(19-23-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)24(22)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14+ <a href="#">[2]</a> |
| InChIKey          | UABMGBLIZYILDD-KUZBFYBWSA-N <a href="#">[2]</a>                                                                                                           |
| SMILES            | CC/C(=N\OC/C=C/Cl)C1=C(O)CC(CC(C)S(=O)CC)CC1=O <a href="#">[2]</a>                                                                                        |

Table 2: Physicochemical Properties of **Clethodim Sulfoxide**

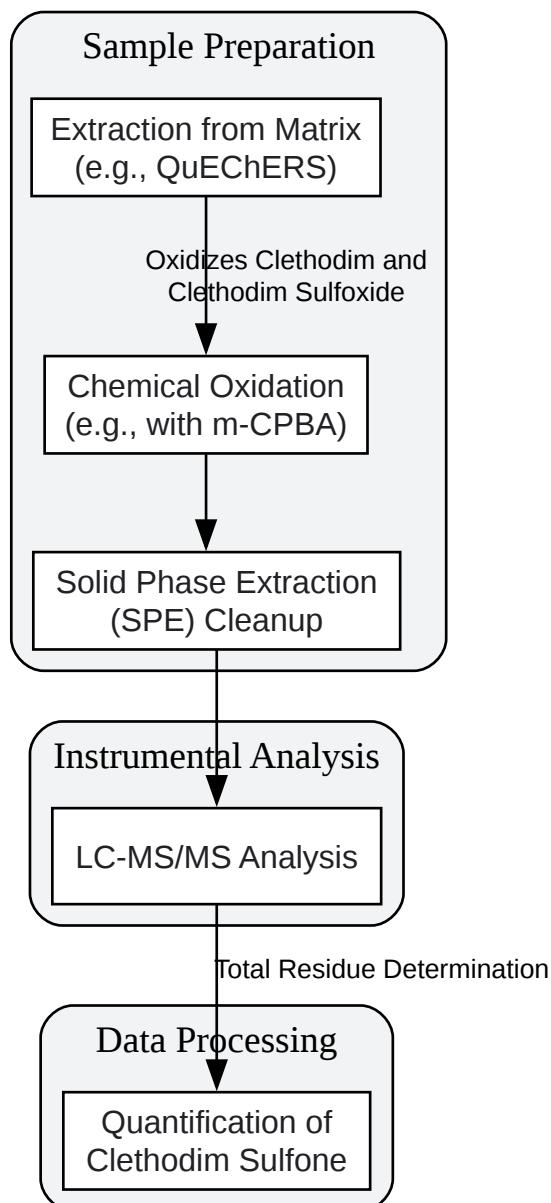
| Property                                   | Value                              | Source                                  |
|--------------------------------------------|------------------------------------|-----------------------------------------|
| Physical Form                              | White Powder/Solid                 | <a href="#">[2]</a> <a href="#">[4]</a> |
| Solubility                                 | Soluble in Chloroform,<br>Methanol | <a href="#">[4]</a>                     |
| Water Solubility (at 20°C, pH 7)           | 73.0 mg/L                          | <a href="#">[5]</a>                     |
| Octanol-water partition coefficient (logP) | 2.2                                | <a href="#">[6]</a>                     |
| Melting Point                              | Not explicitly available           |                                         |
| Boiling Point                              | Not explicitly available           |                                         |
| Flash Point                                | Not explicitly available           |                                         |

## Metabolic Pathway and Logical Relationships

**Clethodim sulfoxide** is a significant metabolite of the herbicide Clethodim. In biological systems and the environment, Clethodim undergoes oxidation to form **Clethodim sulfoxide**, which can be further oxidized to Clethodim sulfone.<sup>[7][8]</sup> This metabolic cascade is a critical consideration in residue analysis and toxicological assessment.



[Click to download full resolution via product page](#)


Metabolic conversion of Clethodim.

## Experimental Protocols and Workflows

The determination of Clethodim and its metabolites, including **Clethodim sulfoxide**, in various matrices such as crops, soil, and animal tissues is crucial for regulatory and safety evaluations. A common analytical approach involves the oxidation of both Clethodim and **Clethodim sulfoxide** to a single, more stable analyte, Clethodim sulfone, which is then quantified.<sup>[7]</sup>

## General Analytical Workflow

A generalized workflow for the analysis of Clethodim and its oxidative metabolites is presented below. This approach simplifies the quantification by converting the parent compound and the sulfoxide metabolite to the sulfone.



[Click to download full resolution via product page](#)

Generalized workflow for Clethodim residue analysis.

## Key Experimental Methodologies

While detailed, step-by-step protocols are highly dependent on the specific matrix and available instrumentation, the principles of common methods are outlined below.

### 1. Sample Extraction (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is frequently employed for the extraction of pesticide residues from food and environmental samples.

- Principle: A homogenized sample is first extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and enhance extraction efficiency.
- General Steps:
  - A representative sample is weighed and homogenized.
  - Acetonitrile and a salt mixture are added, and the sample is shaken vigorously.
  - The mixture is centrifuged to separate the organic layer from the aqueous and solid phases.
  - An aliquot of the acetonitrile supernatant is taken for the next step.

## 2. Chemical Oxidation

To simplify analysis, both Clethodim and **Clethodim sulfoxide** are often oxidized to Clethodim sulfone.

- Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is a common oxidizing agent for this purpose.[\[7\]](#)
- Procedure: The extract from the previous step is treated with m-CPBA under controlled conditions (e.g., specific temperature and reaction time) to ensure complete conversion.

## 3. Clean-up (Dispersive Solid-Phase Extraction - dSPE)

The crude extract is cleaned to remove interfering matrix components.

- Principle: The extract is mixed with a combination of sorbents that retain interfering substances while leaving the analyte of interest in solution.
- Common Sorbents:

- Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.
- C18: Removes nonpolar interferences.
- Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can retain planar analytes).
- Procedure: The appropriate dSPE sorbents are added to the extract, the mixture is vortexed and then centrifuged. The cleaned supernatant is then collected for analysis.

#### 4. Instrumental Analysis (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of Clethodim sulfone.

- Principle: The cleaned extract is injected into a liquid chromatograph to separate the analyte from any remaining matrix components. The analyte then enters the mass spectrometer where it is ionized, and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
- Typical Conditions:
  - Chromatographic Column: A C18 reversed-phase column is commonly used.
  - Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
  - Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [scbt.com](http://scbt.com) [scbt.com]

- 2. Clethodim sulfoxide | CymitQuimica [cymitquimica.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Clethodim sulfoxide [sitem.herts.ac.uk]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Clethodim | C17H26CINO3S | CID 136469009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Clethodim Sulfoxide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123023#clethodim-sulfoxide-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)